molecular formula C18H22N2O B5380788 2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide CAS No. 853334-34-6

2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide

Cat. No.: B5380788
CAS No.: 853334-34-6
M. Wt: 282.4 g/mol
InChI Key: YXGNVHDKWAZKSI-UHFFFAOYSA-N
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Description

2-Ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a naphthalen-1-yl aromatic system and a 2-ethyl substituent on the piperidine ring. Its molecular formula is C₁₈H₂₂N₂O (molecular weight: 282.39 g/mol).

Properties

IUPAC Name

2-ethyl-N-naphthalen-1-ylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-15-10-5-6-13-20(15)18(21)19-17-12-7-9-14-8-3-4-11-16(14)17/h3-4,7-9,11-12,15H,2,5-6,10,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGNVHDKWAZKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853334-34-6
Record name 2-ETHYL-N-(1-NAPHTHYL)-1-PIPERIDINECARBOXAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide typically involves the reaction of naphthalen-1-amine with 2-ethylpiperidine-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group undergoes characteristic reactions:

Reaction TypeConditionsProductsCatalysts/Reagents
Hydrolysis6M HCl, reflux (110°C, 8h)2-ethylpiperidine + 1-naphthylamineAcid catalyst
40% NaOH, ethanol, ΔSodium carboxylate + 1-naphthylamineBase catalyst
ReductionLiAlH₄, THF, 0°C→RTN-(naphthalen-1-yl)-N-(2-ethylpiperidinyl)methanolHydride donor

Comparative hydrolysis rates show 23% faster cleavage under acidic vs. basic conditions in model studies of tertiary amides . Steric protection from the ethyl group reduces nucleophilic attack susceptibility by 38% compared to unsubstituted analogs .

Piperidine Ring Modifications

The ethyl-substituted piperidine participates in characteristic heterocyclic reactions:

Oxidation Pathways

Oxidizing AgentConditionsProductYield
KMnO₄ (aq)pH 12, 80°C2-ethyl-3-oxopiperidine62%
mCPBADCM, 0°CN-oxide derivative89%

X-ray crystallography confirms axial preference for oxidation at C3 due to ethyl group's steric effects . Ring-opening occurs under strong acidic conditions (48% HBr, reflux) yielding ε-caprolactam derivatives through Beckmann rearrangement.

Naphthalene Ring Electrophilic Substitution

The aromatic system undergoes regioselective reactions:

ReactionConditionsMajor ProductOrtho:Para Ratio
NitrationHNO₃/H₂SO₄, 0°C4-nitro derivative1:8.3
SulfonationH₂SO₄, 160°C5-sulfo derivative1:12.1
Friedel-CraftsAlCl₃, AcCl, RT2-acetyl derivativeNot observed

DFT calculations reveal the carboxamide group directs electrophiles to para positions through resonance withdrawal, with ΔE of activation 15.3 kJ/mol lower than meta pathways . Steric shielding from the piperidine moiety reduces substitution rates by 41% compared to 1-naphthylamine .

N-Alkylation/Acylation

The piperidine nitrogen shows restricted nucleophilicity (pKb = 8.9 ± 0.3) :

ReactionReagentsProductConversion
MethylationCH₃I, K₂CO₃Quaternary salt12%
BenzoylationBzCl, Et3NBis-amide<5%

Low reactivity stems from amide conjugation reducing electron density. Silver(I)-mediated conditions enhance alkylation yields to 34% by polarizing C-X bonds .

Stability Profile

Critical decomposition pathways:

Stress ConditionDegradation PathwayHalf-life
Aqueous pH 1.2Amide hydrolysis3.2h
40°C/75% RHOxidative ring cleavage28d
UV light (254nm)[4+2] Cycloaddition6.5h

Formulation studies recommend pH 4-6 buffers and antioxidant additives for long-term storage . The ethyl group provides 19% greater hydrolytic stability compared to methyl analogs through inductive effects .

Scientific Research Applications

2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structural analogues, their molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Activity Key Structural Features
2-Ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide (Target) C₁₈H₂₂N₂O 282.39 Not explicitly reported (inferred protease/lipoxygenase inhibition potential) 2-ethyl piperidine, naphthalen-1-yl carboxamide
N-Benzyl-1-[1-(naphthalen-1-yl)ethyl]piperidine-4-carboxamide C₂₅H₂₈N₂O 372.51 SARS-CoV PLpro inhibitor (moderate activity) Benzyl group, naphthalen-1-yl-ethyl piperidine
(R)-1-(1-(Naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide C₂₄H₃₂N₂O₂ 380.53 Synthesized for drug repurposing; metabolic stability tested Tetrahydro-2H-pyran-4-ylmethyl group, chiral center at piperidine
4-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperidine-1-carboxamide derivatives Varies ~350–400 15-LOX inhibitors (IC₅₀ <7 μM for top compounds) Triazole and phenyl substituents, piperidine-carboxamide scaffold
2-(2-Hydroxyethyl)-N-phenylpiperidine-1-carboxamide C₁₄H₂₀N₂O₂ 248.32 No explicit activity reported Hydroxyethyl group, phenyl carboxamide

Key Differences and Pharmacological Implications

Substituent Effects on Enzyme Binding: The naphthalen-1-yl group in the target compound and analogues (e.g., ) likely enhances hydrophobic interactions with enzyme active sites, as seen in SARS-CoV PLpro inhibition . Ethyl vs.

Impact on Metabolic Stability :

  • Compounds with hydrophilic groups (e.g., hydroxyethyl in ) may exhibit enhanced solubility but reduced membrane permeability. In contrast, the target compound’s ethyl and naphthyl groups suggest moderate lipophilicity, balancing absorption and metabolic stability .
  • Microsomal stability assays for compound 17 () revealed moderate degradation in human liver microsomes, suggesting that similar derivatives like the target compound may require structural optimization for pharmacokinetic robustness.

Lipoxygenase Inhibition: Triazole-modified piperidine carboxamides () demonstrate potent 15-LOX inhibition (IC₅₀ <7 μM), highlighting the scaffold’s versatility. The target compound’s lack of a triazole group may limit its utility in this context.

Biological Activity

2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of naphthalene derivatives with piperidine carboxamides. The structural formula can be represented as follows:

C16H19NO\text{C}_{16}\text{H}_{19}\text{N}\text{O}

This compound features a piperidine ring, which is known for its versatility in biological activity, and a naphthalene moiety that enhances its lipophilicity and receptor-binding capabilities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It may function as a ligand for specific receptors or enzymes, modulating critical biological pathways. Notably, compounds with similar structures have demonstrated:

  • Inhibition of kinases : Compounds containing piperidine scaffolds have shown inhibitory effects on several kinases involved in cancer progression, such as ALK and EGFR .
  • Anticancer activity : Structure-activity relationship (SAR) studies indicate that modifications to the naphthalene or piperidine components can enhance cytotoxicity against cancer cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, derivatives exhibiting naphthyl and pyridine substitutions have been shown to inhibit human topoisomerase II beta, a crucial enzyme in DNA replication and repair .

CompoundIC50 (µM)Cancer Cell Line
LP-143.0FaDu (hypopharyngeal)
LP-154.5MCF7 (breast)
Etoposide5.0A549 (lung)

These findings suggest that structural modifications can significantly impact biological efficacy.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that similar piperidine derivatives can inhibit COX enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .

CompoundCOX Inhibition (%)IC50 (µM)
Compound A8510
Compound B7815

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of various piperidine derivatives demonstrated that modifications to the naphthalene group significantly enhanced activity against multiple cancer cell lines. The most effective compound was noted for its ability to induce apoptosis in FaDu cells .
  • Molecular Docking Studies : Docking simulations revealed that this compound binds effectively to target proteins involved in cancer metabolism, suggesting a mechanism for its observed anticancer effects .

Q & A

Q. How can the molecular structure of 2-ethyl-N-(naphthalen-1-yl)piperidine-1-carboxamide be confirmed experimentally?

To confirm the molecular structure, employ a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to analyze proton and carbon environments, correlating peaks with expected chemical shifts for the ethyl, piperidine, and naphthyl groups.
  • X-ray Crystallography : Grow single crystals (e.g., via slow evaporation in a suitable solvent) and solve the crystal structure to determine bond lengths, angles, and spatial arrangement. Refer to analogous piperidine-carboxamide crystallography data for validation .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) to match the theoretical mass (C18_{18}H22_{22}N2_2O, MW 282.39 g/mol).

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

A typical synthesis involves:

  • Step 1 : React 2-ethylpiperidine with a carbamoyl chloride derivative (e.g., phosgene or triphosgene) to form the carboxamide intermediate.
  • Step 2 : Couple the intermediate with 1-naphthylamine via nucleophilic acyl substitution. Optimization Strategies :
  • Catalyst Screening : Test bases like DMAP or triethylamine to enhance coupling efficiency.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to improve solubility and reaction kinetics.
  • Temperature Control : Conduct reactions under reflux (e.g., 80°C in DMF) while monitoring by TLC/HPLC for intermediate stability .

Q. What safety considerations are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, as naphthyl derivatives may exhibit respiratory toxicity.
  • Storage : Store in airtight containers under inert atmosphere (N2_2 or Ar) to prevent degradation. Regularly review SDS updates for hazard reevaluation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound while controlling for cytotoxicity?

  • In Vitro Assays :
  • Target-Based Screening : Use enzyme inhibition assays (e.g., fluorescence polarization) to assess binding affinity to target proteins.
  • Cytotoxicity Controls : Parallel testing on healthy cell lines (e.g., HEK293) via MTT or ATP assays to differentiate therapeutic effects from nonspecific toxicity.
  • Dose-Response Analysis : Establish IC50_{50} values for both activity and cytotoxicity to calculate selectivity indices .

Q. What methodological approaches are recommended when encountering contradictory data in spectroscopic analysis?

  • Cross-Validation : Repeat analyses using alternative techniques (e.g., IR spectroscopy for functional groups, or 2D NMR for ambiguous proton assignments).
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) to resolve discrepancies.
  • Sample Purity : Re-purify the compound via column chromatography or recrystallization to eliminate impurities causing spectral noise .

Q. How can factorial design be applied to optimize synthesis parameters efficiently?

  • Factor Selection : Identify critical variables (e.g., solvent polarity, temperature, catalyst loading).
  • Design of Experiments (DoE) : Use a 2k^k factorial design to test all combinations of factor levels (high/low).
  • Response Analysis : Quantify yield and purity via HPLC, then apply ANOVA to identify significant factors. For example, a study might reveal that solvent choice (p < 0.01) and temperature (p < 0.05) dominate reaction efficiency .

Q. What strategies should be employed to analyze the compound's stability under varying pH and temperature conditions?

  • Forced Degradation Studies :
  • pH Stress : Incubate the compound in buffered solutions (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC-UV.
  • Thermal Stress : Heat samples to 60–80°C and analyze decomposition products using LC-MS.
    • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .

Q. How can computational modeling be integrated with experimental data to predict reactivity in novel reactions?

  • Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.
  • AI-Driven Optimization : Train machine learning models on historical reaction data to recommend conditions (e.g., solvent, catalyst) for new transformations .

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